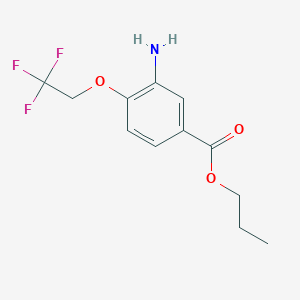
Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C12H14F3NO3. It is known for its unique structure, which includes a trifluoroethoxy group attached to a benzoate moiety. This compound is often used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid with propanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid
- 3-(2,2,2-Trifluoroethoxy)propyl 4-amino-2-fluorobenzoate
- Propyl 4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate
Uniqueness
Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is unique due to its specific trifluoroethoxy substitution, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates a trifluoroethoxy group, which has been shown to enhance biological activity through improved binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- A benzoate ester backbone.
- An amino group that may facilitate interactions with biological macromolecules.
- A trifluoroethoxy moiety , which enhances lipophilicity and potentially alters pharmacokinetics.
The biological activity of this compound is primarily linked to its ability to interact with specific proteins or enzymes. The presence of the trifluoroethoxy group may enhance its binding affinity through hydrophobic interactions and hydrogen bonding. This compound has been suggested to target:
- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown efficacy in inhibiting EGFR tyrosine kinase activity, which is crucial in cancer therapeutics .
- Protein Kinases : The compound may inhibit various protein kinases involved in cancer progression and other diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- EGFR Inhibition : In a study investigating new derivatives of benzoate esters, this compound demonstrated significant inhibition of EGFR in vitro. The compound induced apoptosis in cancer cell lines by activating caspase pathways .
- Antiparasitic Activity : Research on similar compounds revealed that modifications in the benzoate structure could lead to enhanced antiplasmodial activity against Plasmodium falciparum. The trifluoroethoxy group was noted to improve binding to target kinases involved in parasite proliferation .
Properties
Molecular Formula |
C12H14F3NO3 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C12H14F3NO3/c1-2-5-18-11(17)8-3-4-10(9(16)6-8)19-7-12(13,14)15/h3-4,6H,2,5,7,16H2,1H3 |
InChI Key |
QVBSLRWEEGOBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















